

## A Cross-Species Comparative Guide to the Metabolic Effects of Int-767

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of **Int-767**, a dual agonist of the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), across various preclinical species. The data presented herein is collated from key studies to facilitate an objective evaluation of **Int-767**'s therapeutic potential in metabolic diseases such as non-alcoholic steatohepatitis (NASH), obesity, and atherosclerosis.

### Overview of Int-767's Mechanism of Action

Int-767 is a semi-synthetic bile acid derivative that potently and selectively activates both FXR and TGR5.[1] This dual agonism is critical to its broad-spectrum metabolic benefits. FXR is a nuclear receptor highly expressed in the liver, intestine, and kidneys, playing a pivotal role in bile acid, lipid, and glucose homeostasis.[1] TGR5, a G protein-coupled receptor, is found in various tissues, including Kupffer cells and sinusoidal endothelial cells in the liver, and its activation is linked to improved glucose control and anti-inflammatory responses.[1][2] By targeting both receptors, Int-767 modulates multiple pathways involved in metabolic regulation.

# Comparative Metabolic Effects of Int-767 Across Species

The following tables summarize the key metabolic effects of **Int-767** observed in mouse, rat, and rabbit models of metabolic disease.



## Table 1: Effects of Int-767 on Lipid Metabolism



Species & Model	Treatment Protocol	Total Cholesterol	Triglyceride s	HDL	Key Findings & Citations
Mouse (High- Fat Diet)	10 mg/kg/day for 10 days	<b>↓</b>	<b>↓</b>	-	Reversed HFD-induced hypercholest erolemia via FXR activation.[3] [4]
Mouse (ApoE-/-)	10 mg/kg/day	ļ	1	-	Prevented the development of atheroscleros is.[3][4]
Mouse (db/db)	30 mg/kg/day for 6 weeks	<b>↓</b>	1	-	Markedly decreased cholesterol and triglyceride levels.[5][6]
Mouse (Mdr2-/-)	0.03% w/w in diet for 4 weeks	-	-	-	Reduced biliary bile acid output. [2][7]
Rat (NASH Model)	10 mg/kg/day for 4 weeks	ţ	1	Î	Restored lipid metabolism to normal levels.[8]
Rabbit (Metabolic Syndrome)	3, 10, 30 mg/kg/day for 12 weeks	↓ (dose- dependent)	-	↑ (significant)	Dose- dependently reduced total cholesterol



and increased HDL levels.[9] [10]

 $\downarrow$  indicates a decrease,  $\uparrow$  indicates an increase, and - indicates data not specified.

Table 2: Effects of Int-767 on Glucose Metabolism and

**Insulin Sensitivity** 

Species & Model	Treatment Protocol	Blood Glucose	Insulin Resistance	Key Findings & Citations
Mouse (High-Fat Diet)	10 mg/kg/day for 10 days	<b>↓</b>	Improved	Reversed HFD- induced metabolic disorders.[3][4]
Mouse (db/db)	30 mg/kg/day for 6 weeks	ţ	Improved	Markedly decreased glucose levels.[5] [6]
Rat (NASH Model)	10 mg/kg/day for 4 weeks	<b>↓</b>	Attenuated	Restored glucose metabolism and attenuated insulin resistance.[8]
Rabbit (Metabolic Syndrome)	3, 10, 30 mg/kg/day for 12 weeks	↓ (dose- dependent)	Reduced (dose- dependent)	Dose- dependently reduced glycemia and insulin resistance.[9][10]

<sup>↓</sup> indicates a decrease.



## Table 3: Effects of Int-767 on Liver Histopathology

| Species & Model | Treatment Protocol | Steatosis | Inflammation | Fibrosis | Key Findings & Citations | |---|---|---| | Mouse (ob/ob NASH) | 3, 10 mg/kg/day for 8-16 weeks |  $\downarrow$  (dosedependent) |  $\downarrow$  (dose-dependent) | Improved all major features of NASH histopathology.[1] | Mouse (Mdr2-/-) | 0.03% w/w in diet for 4 weeks | - |  $\downarrow$  |  $\downarrow$  | Significantly improved hepatic inflammation and biliary fibrosis.[2][7] | Rat (NASH Model) | 10 mg/kg/day for 4 weeks |  $\downarrow$  |  $\downarrow$  | - | Alleviated lipid accumulation and hepatic infiltration of immune cells.[8] | Rabbit (Metabolic Syndrome) | 3, 10, 30 mg/kg/day for 12 weeks |  $\downarrow$  |  $\downarrow$  |  $\downarrow$  | Significantly reduced HFD-induced liver inflammation and fibrosis.[9] |

 $\downarrow$  indicates a decrease, and - indicates data not specified.

## **Comparison with Other Alternatives**

A study in an ob/ob mouse model of NASH directly compared the efficacy of **Int-767** with obeticholic acid (OCA), a selective FXR agonist.

Table 4: Int-767 vs. Obeticholic Acid (OCA) in ob/ob

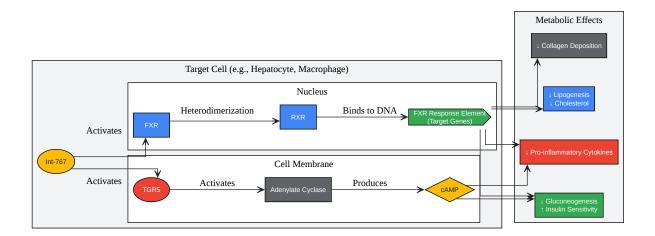
**NASH Mice (16 weeks)** 

Compound	Dose	Steatosis Improveme nt	Inflammatio n Improveme nt	Fibrosis Improveme nt	Key Findings & Citations
Int-767	3, 10 mg/kg	Dose- dependent	Dose- dependent	Dose- dependent	Exerted greater therapeutic potency and efficacy than OCA.[1]
OCA	10, 30 mg/kg	Dose- dependent	Dose- dependent	Dose- dependent	Improved NASH histopatholog y.[1]

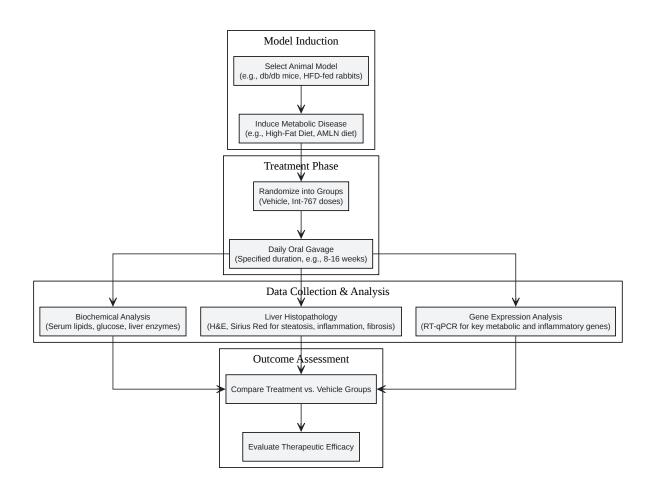


# Signaling Pathways and Experimental Workflow Signaling Pathway of Int-767









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